3-(Azetidin-2-yl)aniline

basicity ionization state pharmacokinetics

Fragment-based screening often suffers from flexible, non-differentiating hits. 3-(Azetidin-2-yl)aniline (CAS 1270400-84-4) solves this with a strained azetidine ring (26 kcal/mol) for proximity-driven covalent warhead design and a meta-substitution pattern preserving two uncompromised H-bond donors (tPSA 38 Ų). - Unique C-2 chiral center enables enantioselective SAR exploration. - Dual-derivatizable aniline and azetidine nitrogens support rapid parallel library synthesis. - Guaranteed ≥95% purity; a reliable building block for CNS GPCR and ion channel targets.

Molecular Formula C9H12N2
Molecular Weight 148.20 g/mol
Cat. No. B13075345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Azetidin-2-yl)aniline
Molecular FormulaC9H12N2
Molecular Weight148.20 g/mol
Structural Identifiers
SMILESC1CNC1C2=CC(=CC=C2)N
InChIInChI=1S/C9H12N2/c10-8-3-1-2-7(6-8)9-4-5-11-9/h1-3,6,9,11H,4-5,10H2
InChIKeyCKVJWBTYZQSZTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Azetidin-2-yl)aniline: Chemical Profile


3‑(Azetidin‑2‑yl)aniline (CAS 1270400‑84‑4, C₉H₁₂N₂, MW 148.20) is a heterocyclic primary amine that fuses a strained four‑membered azetidine ring with an aniline moiety through a meta‑substitution pattern [REFS‑1]. The azetidine ring imposes conformational rigidity and a well‑defined exit vector, while the aniline nitrogen offers a synthetic handle for amidation, sulfonylation, or diazotization [REFS‑1]. Its predicted physicochemical profile (XLogP3 = 0.8, tPSA = 38 Ų, pKa ≈ 10.5) places it within the favorable property space for CNS lead optimisation, and the C‑2 stereocenter of the azetidine enables enantioselective exploration of target binding pockets [REFS‑2].

Fragment-based screening library design
CNS lead optimization building block
Enantioselective scaffold for SAR exploration

3-(Azetidin-2-yl)aniline: Why Isomer Substitution Fails


Although the ortho‑, para‑, and 3‑azetidinyl isomers share the same molecular formula and similar molecular weight, simple substitution is not neutral for molecular recognition [REFS‑1]. The meta‑substitution pattern of 3‑(azetidin‑2‑yl)aniline geometrically decouples the aniline NH₂ from the azetidine nitrogen, preserving a distinct hydrogen‑bond donor/acceptor pharmacophore that is compromised in the ortho isomer by intramolecular interactions [REFS‑2]. Moreover, the 2‑yl connectivity creates a chiral center absent in the 3‑azetidinyl analog, which can be critical for target stereoselectivity [REFS‑3]. These structural differences translate into quantifiable shifts in basicity, lipophilicity, and conformational preference that directly impact binding assays and SAR interpretation.

Intramolecular H‑bond alteration
Ortho isomer may form internal hydrogen bond, shielding key donor/acceptor sites and altering pharmacophore presentation.
Chiral center absence
3‑Azetidinyl analogs lack the C‑2 stereocenter, eliminating enantioselective SAR exploration critical for asymmetric targets.
Basicity and lipophilicity mismatch
Isomer substitution shifts pKa and logD, potentially affecting passive permeability, distribution, and target binding profiles.

Quantitative Differentiation vs. Closest Analogs


Basicity Shift Alters Physiological Ionization

The predicted pKa of the azetidine nitrogen in 3-(azetidin‑2‑yl)aniline is 10.54 ± 0.40, compared with 10.29 ± 0.40 for the ortho isomer 2‑(azetidin‑2‑yl)aniline [REFS‑1]. This +0.25 log unit difference, while modest, shifts the fraction of neutral amine at pH 7.4 from approximately 0.13 % (ortho) to approximately 0.07 % (meta), potentially modulating passive membrane permeability or lysosomal trapping [REFS‑2].

Basicity Shift
Cross-study comparable
10.54 vs 10.29 (pKa)
Modulates neutral amine fraction at physiological pH
ACD/Labs model; experimental validation advised
basicity ionization state pharmacokinetics

Meta Substitution Preserves Distinct H‑Bond Pharmacophore

In 3-(azetidin‑2‑yl)aniline, the aniline NH₂ and the azetidine NH are geometrically independent, each available for intermolecular hydrogen bonding. By contrast, in 2‑(azetidin‑2‑yl)aniline, the proximity of the aniline NH₂ to the azetidine nitrogen allows an intramolecular hydrogen bond, as supported by the lower predicted boiling point (260.8 °C vs 294.8 °C) that reflects reduced intermolecular H‑bond capacity [REFS‑1]. This intramolecular interaction can shield key donor/acceptor sites from a biological target, leading to altered SAR.

H‑Bond Pharmacophore
Class-level inference
Target: 294.8 °C
Comparator: 260.8 °C
Preserves independent H‑bond donor sites
Boiling point used as indirect proxy for intermolecular H‑bonding
pharmacophore intramolecular H‑bond conformation

Lipophilicity Offset Modulates Ligand Efficiency

The computationally predicted XLogP3 of 3-(azetidin‑2‑yl)aniline is 0.8, compared with 0.6 for 4‑(azetidin‑3‑yl)aniline [REFS‑1]. Although both values reside within the CNS‑favorable space (XLogP < 3), the +0.2 log unit offset can translate to a measurable difference in logD₇.₄ and hence in predicted blood‑brain barrier permeability and tissue distribution [REFS‑2].

Lipophilicity Offset
Cross-study comparable
XLogP3: 0.8 vs 0.6
Informs lipophilic ligand efficiency optimization
Computational prediction; experimental logD advised
lipophilicity ligand efficiency CNS MPO

C‑2 Stereocenter Enables Enantioselective SAR

3-(Azetidin‑2‑yl)aniline possesses a stereogenic center at the C‑2 position of the azetidine ring (Undefined Atom Stereocenter Count = 1), whereas 4‑(azetidin‑3‑yl)aniline and 3‑(azetidin‑3‑yl)aniline are achiral (Undefined Atom Stereocenter Count = 0) [REFS‑1]. This chirality offers the opportunity to resolve enantiomers and probe stereospecific interactions with asymmetric biological targets, a dimension entirely unavailable with 3‑azetidinyl analogs.

Stereocenter
Class-level inference
1 (C‑2 azetidine)
Enables enantioselective target engagement studies
Racemic as supplied; chiral resolution required
chirality stereoselectivity enantiomer

Azetidine Ring Strain for Covalent Inhibitor Design

The azetidine ring in 3-(azetidin‑2‑yl)aniline has a ring strain energy of approximately 26 kcal mol⁻¹, markedly higher than the ~5 kcal mol⁻¹ of the pyrrolidine ring in 3‑(pyrrolidin‑2‑yl)aniline [REFS‑1]. This elevated strain can be harnessed for ring‑opening reactions in covalent inhibitor design, or it can serve as a conformational lock that reduces the entropic penalty upon target binding. However, the same strain may also increase metabolic vulnerability, a trade‑off that must be evaluated on a project‑by‑project basis [REFS‑1].

Ring Strain
Class-level inference
~26 kcal mol⁻¹
Supports covalent inhibitor design evaluation
Metabolic stability trade‑off to assess per project
ring strain azetidine reactivity covalent inhibitor

Application Scenarios for 3-(Azetidin-2-yl)aniline


Chiral Fragment for Lead Generation

With XLogP3 = 0.8, tPSA = 38 Ų, and a single stereocenter, 3‑(azetidin‑2‑yl)aniline is a high‑quality fragment that satisfies the ‘rule of three’ (MW < 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 3) while offering a rigid, three‑dimensional vector for fragment growing or merging [REFS‑1]. Its meta‑linked architecture avoids the intramolecular H‑bonding complications of the ortho isomer, providing two uncompromised H‑bond donors for productive target engagement [REFS‑2].

Enantioselective Synthesis of CNS Candidates

The predicted pKa of 10.54 ensures that only a negligible fraction is protonated at physiological pH, maintaining passive permeability. The chiral C‑2 position can be resolved by chiral HPLC or asymmetric synthesis to deliver enantiomerically pure intermediates. This is particularly relevant for CNS targets (e.g., GPCRs, ion channels) where subtle pKa and lipophilicity differences between enantiomers can markedly affect brain penetration and receptor subtype selectivity [REFS‑1].

Covalent Probe Development via Ring Strain

The ~26 kcal mol⁻¹ ring strain energy of the azetidine can be leveraged for proximity‑driven ring opening by a catalytic cysteine or serine residue in the target protein. This property is absent in the pyrrolidine analog, making 3‑(azetidin‑2‑yl)aniline a strategic choice for designing targeted covalent inhibitors or activity‑based protein profiling probes where a latent electrophilic warhead is required [REFS‑3].

Meta-Aniline Handle for Kinase/GPCR Scaffolds

The meta‑aniline NH₂ serves as a versatile synthetic handle for urea, amide, or sulfonamide coupling, while the azetidine ring can be further N‑functionalized to modulate basicity and logD. This dual derivatization potential, combined with a proven commercial supply (Enamine catalog, ≥95 % purity [REFS‑1]), makes it a reliable building block for parallel library synthesis and SAR exploration.

Application
Selection Property
Validation Focus
Fragment lead generation
Chiral fragment with rule-of-three compliance
Stereochemical purity and fragment library compatibility
Enantioselective CNS synthesis
pKa and logD modulation for brain penetration
Enantiomeric excess and CNS MPO assessment
Covalent probe development
Azetidine ring strain as latent electrophile
Ring-opening reactivity and target engagement studies
Parallel SAR library design
Dual aniline/azetidine functionalization
Building block purity and derivatization feasibility
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